molecular formula C23H22N4O2 B296539 5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione

5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione

Cat. No. B296539
M. Wt: 386.4 g/mol
InChI Key: OFYJSXDSCKNVEW-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DMPI and is known for its unique properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of DMPI involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMPI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
DMPI has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. DMPI has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using DMPI in lab experiments include its potent antitumor activity, its ability to inhibit the activity of certain enzymes, and its antibacterial and antifungal properties. However, there are also limitations to using DMPI in lab experiments. For example, it can be difficult to synthesize DMPI in large quantities, and its stability can be affected by factors such as pH and temperature.

Future Directions

There are many potential future directions for the study of DMPI. One area of research could focus on optimizing the synthesis of DMPI to improve its yield and purity. Another area of research could focus on developing new drug delivery systems for DMPI to improve its efficacy and reduce its toxicity. Additionally, further studies could be conducted to investigate the potential applications of DMPI in other areas, such as the treatment of bacterial and fungal infections. Overall, DMPI is a promising compound that has the potential to make a significant impact in the field of scientific research.

Synthesis Methods

The synthesis of DMPI involves the reaction of 2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrole-3-carboxaldehyde and 3-(3-methylbenzyl)-2-thioxoimidazolidin-4-one in the presence of a catalyst. The reaction results in the formation of DMPI as a yellow solid. The synthesis of DMPI has been studied extensively, and various methods have been proposed to optimize its yield and purity.

Scientific Research Applications

DMPI has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. DMPI has also been shown to have antibacterial and antifungal properties, making it a valuable tool for the development of new antibiotics.

properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H22N4O2/c1-15-5-4-6-18(11-15)14-26-22(28)21(25-23(26)29)13-19-12-16(2)27(17(19)3)20-7-9-24-10-8-20/h4-13H,14H2,1-3H3,(H,25,29)/b21-13+

InChI Key

OFYJSXDSCKNVEW-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=NC=C4)C)/NC2=O

SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=NC=C4)C)NC2=O

Origin of Product

United States

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